molecular formula C23H20O6 B3650814 3-[2-(1,3-benzodioxol-5-yl)-2-oxoethoxy]-4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

3-[2-(1,3-benzodioxol-5-yl)-2-oxoethoxy]-4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

Cat. No.: B3650814
M. Wt: 392.4 g/mol
InChI Key: ASQRXVPEUKAKMZ-UHFFFAOYSA-N
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Description

The compound contains a benzodioxole group, which is a type of aromatic ether. It also contains a benzo[c]chromen-6-one group, which is a type of chromone .


Molecular Structure Analysis

The molecular structure of the compound would likely be planar due to the presence of the aromatic rings. The oxygen atoms in the ether and carbonyl groups would likely form hydrogen bonds with other molecules .


Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its molecular structure. For example, it’s likely to be soluble in organic solvents due to the presence of the aromatic rings .

Scientific Research Applications

Fluorescence and Metal Interaction Properties

  • Fluorescence Probes and Spectrofluorometry : The design of fluorescence probes is important in various sciences including analytical, environmental, and medicinal chemistry. A study by Gülcan et al. (2022) examined the fluorescence and metal interaction properties of 7,8,9,10-tetrahydro-3-hydroxy-4-(1-hydroxyethyl)benzo[c]chromen-6-one, a compound related to the queried chemical. They found it to be a fluorescent molecule with fluorescence enhancement in the presence of metals, suggesting variations in substituent effects (Gülcan et al., 2022).

Biological Activity

  • Biological Activity of Mannich Bases : Research by Garazd et al. (2002) focused on the condensation of tetrahydrobenzo[c]chromen-6-ones, forming Mannich bases with potential neuroleptic and tranquilizing activities. This indicates possible applications in neuromedicine and pharmacology (Garazd et al., 2002).

Antibacterial Applications

  • Antibacterial Evaluation : A study by Velpula et al. (2015) synthesized 3-(9-hydroxy-3-methoxy-7-aryl-6,7,9,10-tetrahydro-5H-benzo[h]thiazolo[2,3-b]quinazolin-9-yl)-2H-chromen-2-ones and evaluated their antibacterial activity. Some compounds exhibited broad-spectrum antibacterial activity, indicating potential in antibacterial drug development (Velpula et al., 2015).

Chemical Synthesis and Applications

  • Microwave-Assisted Cyclization : Research by Dao et al. (2018) involved microwave-assisted cyclization for synthesizing analogues of benzo[c]chromen-6-ones, suggesting applications in chemical synthesis and material science (Dao et al., 2018).

Fluorescent Brighteners

  • Synthesis of Fluorescent Brighteners : A novel method for preparing fluorescent benzo[f]chromen-3-one derivatives was developed by Harishkumar et al. (2012). These compounds show potential as fluorescent brighteners in various applications due to their emission intensities and quantum yields (Harishkumar et al., 2012).

Antimicrobial Activity and Cytotoxicity

  • Antimicrobial and Cytotoxicity Studies : Shankar et al. (2017) synthesized novel urea derivatives of benzo[c]chromen-3-yl and evaluated them for antimicrobial activity and cytotoxicity. These compounds showed promise against various bacterial strains, indicating potential in antimicrobial drug development (Shankar et al., 2017).

Synthetic Procedures

  • Synthetic Protocols Review : A review by Mazimba (2016) on synthetic procedures for 6H-benzo[c]chromen-6-ones discusses various protocols like Suzuki coupling, lactonization, and cyclization. This information is crucial for researchers in synthetic chemistry (Mazimba, 2016).

Diels-Alder Synthesis

  • High-Pressure Diels-Alder Synthesis : Ballerini et al. (2009) reported high-pressure Diels-Alder cycloaddition reactions to synthesize hydroxy-substituted tetrahydrobenzo[c]chromen-6-ones, contributing to synthetic methodologies in organic chemistry (Ballerini et al., 2009).

Antioxidant Activity

  • Evaluation of Antioxidant Activity : Abd-Almonuim et al. (2020) synthesized and characterized a coumarin substituted heterocyclic compound, demonstrating significant antioxidant activity. This research contributes to the development of new antioxidants (Abd-Almonuim et al., 2020).

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, if it’s a drug, the mechanism of action would depend on the specific biological target of the drug .

Future Directions

The future directions for research on this compound would depend on its intended use and the results of initial studies .

Properties

IUPAC Name

3-[2-(1,3-benzodioxol-5-yl)-2-oxoethoxy]-4-methyl-7,8,9,10-tetrahydrobenzo[c]chromen-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20O6/c1-13-19(26-11-18(24)14-6-8-20-21(10-14)28-12-27-20)9-7-16-15-4-2-3-5-17(15)23(25)29-22(13)16/h6-10H,2-5,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASQRXVPEUKAKMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C3=C2CCCC3)OCC(=O)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[2-(1,3-benzodioxol-5-yl)-2-oxoethoxy]-4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
Reactant of Route 2
Reactant of Route 2
3-[2-(1,3-benzodioxol-5-yl)-2-oxoethoxy]-4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
Reactant of Route 3
3-[2-(1,3-benzodioxol-5-yl)-2-oxoethoxy]-4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
Reactant of Route 4
Reactant of Route 4
3-[2-(1,3-benzodioxol-5-yl)-2-oxoethoxy]-4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
Reactant of Route 5
Reactant of Route 5
3-[2-(1,3-benzodioxol-5-yl)-2-oxoethoxy]-4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
Reactant of Route 6
Reactant of Route 6
3-[2-(1,3-benzodioxol-5-yl)-2-oxoethoxy]-4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

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